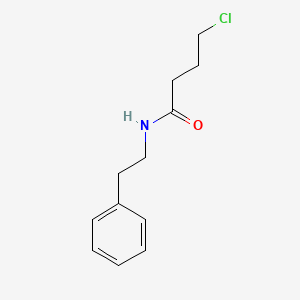
4-chloro-N-(2-phenylethyl)butanamide
Cat. No. B8802890
M. Wt: 225.71 g/mol
InChI Key: SQPOBCKXGMGMDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06140322
Procedure details


To a solution of 2,3,5,6-tetrahydro-1H-pyrrolo[2,1-a]isoquinolinium chloride (prepared by the method of S. Akaboshi, T. Kutsuma, and K. Achiwa, J. Pharm. Bull., 1960, 8, 14, from N-(2-phenylethyl)-4-chlorobutyramide (56.4 g, 0.25 mol) and extracted into isopropanol-dichloromethane) in methanol (700 ml) and acetic acid (50 ml) at 0° C. was added portionwise sodium cyanoborohydride (19 g) over 1 h. After stirring overnight, the solvent was concentrated in vacuo. The residue was dissolved in dilute sodium hydroxide and was extracted twice with dichloromethane. The dried (magnesium sulfate) organic phase was concentrated to give an oil which was distilled using a Kugelrohr distilling apparatus, b.p. 100° C. at 0.25 mm, to give the title compound (30.4 g, 70%) as a pale yellow oil.
Name
2,3,5,6-tetrahydro-1H-pyrrolo[2,1-a]isoquinolinium chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One


Name
isopropanol dichloromethane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two




Name
Yield
70%
Identifiers


|
REACTION_CXSMILES
|
[Cl-].[CH2:2]1[C:6]2[C:7]3[C:12]([CH2:13][CH2:14][N+:5]=2[CH2:4][CH2:3]1)=[CH:11][CH:10]=[CH:9][CH:8]=3.C1(CCNC(=O)CCCCl)C=CC=CC=1.C(O)(C)C.ClCCl.C([BH3-])#N.[Na+]>CO.C(O)(=O)C>[CH2:2]1[CH:6]2[C:7]3[C:12]([CH2:13][CH2:14][N:5]2[CH2:4][CH2:3]1)=[CH:11][CH:10]=[CH:9][CH:8]=3 |f:0.1,3.4,5.6|
|
Inputs


Step One
|
Name
|
2,3,5,6-tetrahydro-1H-pyrrolo[2,1-a]isoquinolinium chloride
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[Cl-].C1CC[N+]2=C1C1=CC=CC=C1CC2
|
Step Two
|
Name
|
|
|
Quantity
|
56.4 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)CCNC(CCCCl)=O
|
|
Name
|
isopropanol dichloromethane
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)O.ClCCl
|
|
Name
|
|
|
Quantity
|
700 mL
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
Step Three
|
Name
|
|
|
Quantity
|
19 g
|
|
Type
|
reactant
|
|
Smiles
|
C(#N)[BH3-].[Na+]
|
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)O
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
After stirring overnight
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
the solvent was concentrated in vacuo
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
The residue was dissolved in dilute sodium hydroxide
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
was extracted twice with dichloromethane
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The dried (magnesium sulfate) organic phase
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
was concentrated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to give an oil which
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
was distilled
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
distilling apparatus, b.p. 100° C. at 0.25 mm
|
Outcomes


Product
Details
Reaction Time |
8 (± 8) h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1CCN2C1C1=CC=CC=C1CC2
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 30.4 g | |
| YIELD: PERCENTYIELD | 70% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
